

# quantification of Bisphenol Z in urine using <sup>13</sup>C<sub>12</sub> internal standard

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## Compound of Interest

Compound Name: *Bisphenol Z-<sup>13</sup>C<sub>12</sub>*

Cat. No.: *B1154260*

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Application Note: High-Sensitivity Quantification of Bisphenol Z in Urine via LC-MS/MS with <sup>13</sup>C<sub>12</sub>-Isotope Dilution

## Abstract

This application note details a robust, validated protocol for the quantification of Bisphenol Z (BPZ) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As Bisphenol A (BPA) is increasingly phased out, structural analogues like BPZ (1,1-Bis(4-hydroxyphenyl)cyclohexane) are becoming prevalent in manufacturing and, consequently, in biological matrices. Accurate assessment of exposure requires rigorous methodology to overcome significant matrix effects common in urine. This protocol utilizes <sup>13</sup>C<sub>12</sub>-BPZ as an internal standard (IS) to ensure precise quantification, correcting for ionization suppression and extraction variability. The method features an enzymatic deconjugation step, solid-phase extraction (SPE), and negative-mode electrospray ionization (ESI-).

## Introduction & Scientific Rationale

The Shift to Bisphenol Z: With regulatory pressure on BPA, manufacturers have shifted to analogues such as BPZ. BPZ possesses a cyclohexane ring instead of the dimethyl bridge found in BPA, imparting higher lipophilicity (LogP ~ 4.9 vs. 3.4 for BPA) and potentially greater

bioaccumulation. Toxicological studies suggest BPZ exhibits estrogenic activity comparable to or exceeding that of BPA, necessitating reliable biomonitoring tools.

Why  $^{13}\text{C}_{12}$ -Isotope Dilution? Urine is a complex matrix containing salts, urea, and organic acids that cause severe ion suppression in ESI- mode.

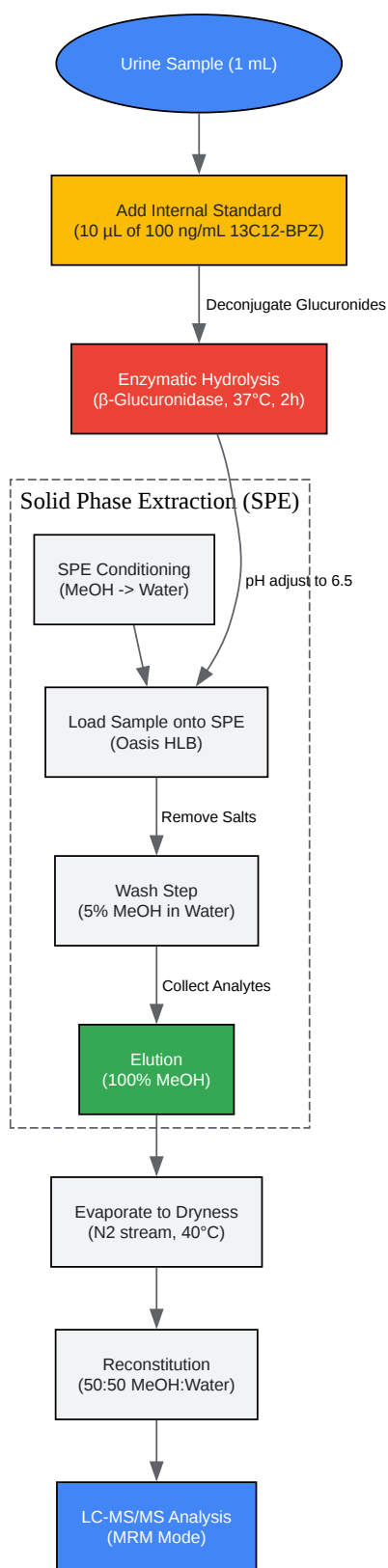
- Causality: Co-eluting matrix components compete for charge in the electrospray droplet, reducing the signal of the analyte.
- Solution: A stable isotope-labeled internal standard ( $^{13}\text{C}_{12}$ -BPZ) has identical physicochemical properties (pKa, hydrophobicity) to the analyte but a distinct mass. It co-elutes perfectly with BPZ, experiencing the exact same suppression or enhancement.
- Self-Validating System: By quantifying the ratio of BPZ to  $^{13}\text{C}_{12}$ -BPZ, the method automatically corrects for signal drift, extraction loss, and matrix effects.

## Materials & Reagents

- Analytes: Bisphenol Z (Neat, >99%),  $^{13}\text{C}_{12}$ -Bisphenol Z (99% atom  $^{13}\text{C}$ ).
- Enzyme:
  - Glucuronidase (recombinant E. coli or Helix pomatia, >100,000 units/mL). Note: Recombinant forms are preferred for cleaner backgrounds.
- SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent polymeric reversed-phase sorbent.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Additives: Ammonium Fluoride ( $\text{NH}_4\text{F}$ ) - Enhances ionization of bisphenols in negative mode by facilitating  $[\text{M}-\text{H}]^-$  formation.

## Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.



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Figure 1: Workflow for the extraction and quantification of BPZ from urine. The process ensures total BPZ (free + conjugated) is measured.

## Detailed Protocol

### Step 1: Preparation of Standards

- Stock Solutions: Prepare 1 mg/mL stocks of BPZ and <sup>13</sup>C<sup>12</sup>-BPZ in Methanol. Store at -20°C.
- Working IS Solution: Dilute <sup>13</sup>C<sup>12</sup>-BPZ to 100 ng/mL in 50:50 MeOH:Water.
- Calibration Curve: Prepare serial dilutions of BPZ in synthetic urine (or analyte-free human urine) ranging from 0.05 ng/mL to 50 ng/mL. Spike all calibrators with the Working IS Solution (constant concentration).

### Step 2: Enzymatic Hydrolysis

Bisphenols are excreted primarily as glucuronide conjugates. To measure total exposure, these must be cleaved.

- Thaw urine samples at room temperature and vortex.
- Transfer 1.0 mL of urine to a glass tube.
- Add 10 µL of <sup>13</sup>C<sup>12</sup>-BPZ Working IS Solution.
- Add 1.0 mL of 1 M Ammonium Acetate buffer (pH 6.5) containing 20 µL of -glucuronidase.
- Incubate at 37°C for 90-120 minutes.
  - Validation Check: Include a control sample spiked with 4-methylumbelliferyl glucuronide. If 4-methylumbelliferone is detected post-incubation, the enzyme is active.

### Step 3: Solid Phase Extraction (SPE)

- Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the Oasis HLB cartridge.

- Loading: Load the hydrolyzed urine sample (~2 mL total) at a slow flow rate (~1 mL/min).
- Washing: Wash with 3 mL of 5% Methanol in Water.
  - Why? Removes salts and polar interferences (urea) without eluting the hydrophobic BPZ.
- Elution: Elute with 3 mL of 100% Methanol.
- Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of 50:50 Methanol:Water. Vortex well.

## Step 4: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

Chromatographic Conditions:

- Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm) or Waters BEH C18.
  - Note: Biphenyl phases offer superior selectivity for aromatic bisphenols via interactions.
- Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (NH<sub>4</sub>F).
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 0.4 mL/min.[2]
- Injection Volume: 10 µL.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	40	Initial Hold
1.0	40	Start Gradient
6.0	95	Elution of BPZ
7.5	95	Wash
7.6	40	Re-equilibration

| 10.0 | 40 | End Run |

MS Parameters (Negative ESI):

- Ion Source: Electrospray Ionization (ESI-).[3]
- Spray Voltage: -4500 V.
- Source Temp: 450°C.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	CE (eV)
Bisphenol Z	267.2	173.4	Quantifier	-28
	267.2	145.2	Qualifier	-35

| 13C12-BPZ (IS) | 279.2 | 179.4 | Quantifier | -28 [[4]

Note: The transition 267->173 corresponds to the loss of the phenol group (94 Da). For 13C12-BPZ, the precursor is +12 Da (279), and the loss is 13C6-phenol (100 Da), resulting in a product ion of 179.

## Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

Parameter	Acceptance Criteria	Experimental Approach
Linearity	$R^2 > 0.99$	8-point calibration curve (0.05 - 50 ng/mL). Weighting $1/x^2$ . <sup>[5]</sup>
Accuracy	85-115%	Spiked QC samples at Low, Mid, High levels (n=5).
Precision	CV < 15%	Inter-day and Intra-day variability of QC samples.
Matrix Effect	85-115%	Compare slope of curve in urine vs. solvent. IS should compensate deviations.
Recovery	> 80%	Compare pre-extraction spike vs. post-extraction spike areas.

Troubleshooting Matrix Effects: If the IS response varies by >20% between samples, it indicates suppression.

- Dilute: Dilute the urine 1:2 or 1:5 before hydrolysis.
- Wash: Increase the SPE wash strength (e.g., to 10% MeOH) to remove more interferences, ensuring BPZ does not elute.

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